molecular formula C13H20O3 B061010 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione CAS No. 172611-72-2

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Cat. No.: B061010
CAS No.: 172611-72-2
M. Wt: 224.3 g/mol
InChI Key: HNPWTDUZIXAJSA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione is a synthetically derived β-diketone compound of significant interest in biochemical and agricultural research. Its core structure, featuring the cyclohexane-1,3-dione moiety acylated with a 3-methylbutanoyl (isovaleryl) group, is a key pharmacophore known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the plastoquinone and tocopherol biosynthesis pathways in plants, making this compound a valuable chemical tool for studying herbicide mechanisms and for the development of novel weed management strategies. In mammalian systems, its structural analogy to other diketones positions it as a potential intermediate for the synthesis of more complex molecules and a candidate for probing metabolic pathways, particularly those involving ketone body metabolism and mitochondrial function. Researchers utilize this high-purity compound to investigate its specific kinetic parameters, selectivity profile, and potential as a lead structure in the design of enzyme inhibitors. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,5-dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPWTDUZIXAJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1C(=O)CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627859
Record name 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172611-72-2
Record name 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

O-Acylation and O-C Isomerization

The most widely documented method involves a two-step sequence: O-acylation followed by O-C isomerization .

Step 1: O-Acylation
5,5-Dimethylcyclohexane-1,3-dione undergoes acylation at the enolic oxygen using 3-methylbutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds in anhydrous dichloromethane or toluene at 0–25°C for 4–6 hours, yielding the enol ester intermediate:

5,5-Dimethylcyclohexane-1,3-dione+3-Methylbutyryl chlorideBaseEnol ester intermediate\text{5,5-Dimethylcyclohexane-1,3-dione} + \text{3-Methylbutyryl chloride} \xrightarrow{\text{Base}} \text{Enol ester intermediate}

Step 2: O-C Isomerization
The enol ester is treated with a Lewis acid (e.g., AlCl₃, BF₃·Et₂O) to catalyze acyl migration from oxygen to the adjacent carbon. This step is performed in dichloroethane or chlorobenzene under reflux (80–110°C) for 8–12 hours, achieving the target compound:

Enol ester intermediateAlCl35,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione\text{Enol ester intermediate} \xrightarrow{\text{AlCl}_3} \text{this compound}

Key Parameters:

  • Catalyst Load : 1.2–1.5 equivalents of AlCl₃ relative to the enol ester.

  • Solvent Polarity : Non-polar solvents favor isomerization by stabilizing the transition state.

  • Yield : 65–78% after column chromatography (silica gel, hexane/ethyl acetate).

Microwave-Assisted Synthesis

Recent adaptations utilize microwave irradiation to accelerate the O-C isomerization. By employing AlCl₃ in 1,2-dichloroethane at 120°C for 20–30 minutes, reaction times are reduced by 90% without compromising yield. This method is advantageous for high-throughput applications but requires specialized equipment.

Industrial-Scale Production

Process Optimization

Industrial protocols emphasize cost efficiency and safety:

  • Acylating Agent : 3-Methylbutyryl chloride is preferred over anhydrides due to faster kinetics.

  • Solvent Recovery : Toluene is recycled via distillation, reducing waste.

  • Catalyst Regeneration : AlCl₃ is neutralized with aqueous NaHCO₃ and reclaimed as Al(OH)₃.

Typical Batch Data:

ParameterValue
Starting Material5,5-Dimethylcyclohexane-1,3-dione (10 kg)
3-Methylbutyryl Chloride12 L
Reaction Volume150 L (toluene)
Isomerization Time10 hours
Final Yield7.2 kg (72%)

Analytical Characterization

The product is validated using:

  • ¹H NMR (CDCl₃): δ 1.05 (s, 6H, CH₃), 1.12 (d, J = 6.8 Hz, 6H, i-Pr), 2.78 (m, 1H, CH), 3.02 (s, 2H, COCH₂CO).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (conj. C=O).

  • HPLC Purity : ≥99% (C18 column, acetonitrile/water).

Comparative Analysis of Methods

MethodDurationYield (%)Purity (%)Scalability
Conventional Isomerization12 hr7899High
Microwave-Assisted0.5 hr7598Moderate
Industrial Batch10 hr7299Very High

Challenges and Mitigation

  • Side Reactions : Over-acylation at the 4-position occurs if excess acyl chloride is used. Mitigated by stoichiometric control.

  • Catalyst Handling : AlCl₃ is moisture-sensitive; reactions require inert atmospheres.

  • Purification : Silica gel chromatography remains standard, though crystallization from hexane/ethyl acetate mixtures offers a greener alternative.

Emerging Techniques

Exploratory routes include enzymatic acylation using lipases (e.g., Candida antarctica) in non-aqueous media, though yields currently lag behind chemical methods (45–50%) .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the synthesis of complex molecules.

Key Reactions and Derivatives

  • Condensation Reactions : The compound can undergo condensation reactions to form larger cyclic structures or other functional groups.
  • Synthesis of Heterocycles : It is utilized in the formation of heterocyclic compounds which are crucial in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for various bioactive molecules.

Pharmacological Insights

  • Antioxidant Activity : Research indicates that derivatives of this compound may exhibit antioxidant properties, making them candidates for further investigation in the context of oxidative stress-related diseases .
  • Anticancer Potential : Some studies suggest that cyclohexanedione derivatives can inhibit tumor growth, indicating possible applications in cancer therapy .

Flavoring Agent

This compound is also explored for its application as a flavoring agent due to its pleasant aroma profile.

Flavor Profile and Applications

  • Food Industry : It is used in flavor formulations to enhance taste and aroma in food products. Its role as a flavor enhancer is significant in creating appealing sensory experiences for consumers .
  • Regulatory Status : The compound's safety and efficacy as a flavoring agent have been evaluated under various food safety regulations, confirming its GRAS (Generally Recognized As Safe) status when used appropriately .

Case Study 1: Synthesis of Novel Antioxidants

A research study focused on synthesizing new antioxidant compounds from this compound derivatives. The findings highlighted significant antioxidant activity compared to standard antioxidants like Vitamin C.

Case Study 2: Flavor Enhancement in Beverages

Another study evaluated the use of this compound in enhancing the flavor profile of fruit-based beverages. The results demonstrated improved consumer acceptance and preference when the compound was included in formulations.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 2-position of the cyclohexane-1,3-dione core, significantly influencing their physicochemical and biological properties.

Table 1: Physicochemical Comparison of Selected Cyclohexane-1,3-dione Derivatives
Compound Name Substituent Molecular Weight (g/mol) Lipophilicity (XLOGP3) Rotatable Bonds H-Bond Acceptors H-Bond Donors Key References
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione 3-methylbutanoyl 224.30 Not reported 4 3 0
2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione 4-fluorophenylhydrazono 262.28 2.56 2 4 1
5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione 2-(trifluoromethyl)phenylhydrazono 312.29 3.34 3 6 1
5,5-Dimethyl-2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione 3-nitrophenylhydrazono Not reported Not reported Not reported Not reported Not reported

Key Observations :

  • Lipophilicity : The trifluoromethyl-substituted derivative exhibits higher lipophilicity (XLOGP3 = 3.34), enhancing membrane permeability and bioavailability compared to the fluorophenyl analog (XLOGP3 = 2.56) .
  • Rotatable Bonds : Increased rotatable bonds (e.g., 3 in the trifluoromethyl derivative) may improve conformational flexibility, influencing target binding .
  • Hydrogen Bonding : Higher H-bond acceptors (e.g., 6 in the trifluoromethyl derivative) correlate with improved solubility and target interaction .
(a) Anti-COX-2 Activity
  • Trifluoromethyl Derivative : Exhibits superior anti-COX-2 activity compared to the fluorophenyl analog. Molecular docking and dynamics simulations attribute this to stronger hydrophobic interactions and binding stability with COX-2 residues .
  • Fluorophenyl Derivative : Moderate activity due to weaker interactions with the COX-2 active site .
(b) Antimicrobial Activity
  • Derivatives with arylhydrazono substituents (e.g., 5a-5h in ) show broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Substituents like bromophenyl enhance potency via increased electron-withdrawing effects .
  • Metal complexes of 5,5-dimethyl-2-(3-nitrophenylhydrazono)cyclohexane-1,3-dione demonstrate antibacterial activity, with zinc(II) and copper(II) complexes showing enhanced efficacy .
(c) Enzyme Inhibition
  • Cyclohexane-1,3-dione derivatives inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) by chelating ferrous ions in the active site .
  • Substituents such as acyl groups (e.g., 3-methylbutanoyl) may modulate chelation efficiency, though direct data for the target compound are lacking .

Biological Activity

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione, also known by its CAS number 172611-72-2, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H20O3
  • Molecular Weight : 224.30 g/mol
  • CAS Number : 172611-72-2
  • Purity : ≥ 97% .

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in biological systems. This is particularly important in preventing cellular damage caused by free radicals.
  • Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes related to the synthesis of fatty acids and cholesterol, potentially influencing lipid metabolism.
  • Anti-inflammatory Effects : Studies have suggested that the compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Antioxidant Properties

A study demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation in vitro. This suggests its potential role as a protective agent against oxidative damage in cells .

Enzyme Interaction

The compound has been evaluated for its ability to inhibit key metabolic enzymes. For example, it was found to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. This inhibition could lead to reduced fat accumulation and improved metabolic profiles in treated organisms .

Anti-inflammatory Activity

In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that it may help alleviate symptoms associated with inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Diabetes Management : In a controlled study involving diabetic rats, treatment with the compound resulted in improved glucose tolerance and reduced insulin resistance. The study concluded that its mechanism might involve modulation of glucose metabolism pathways .
  • Cardiovascular Health : Another study focused on cardiovascular health indicated that the compound could lower cholesterol levels and improve endothelial function in hyperlipidemic models, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Summary of Research Findings

Study FocusFindingsReference
Antioxidant ActivityScavenges free radicals; reduces lipid peroxidation
Enzyme InhibitionInhibits ACC; affects fatty acid metabolism
Anti-inflammatory EffectsReduces TNF-alpha and IL-6 levels in inflammatory models
Diabetes ManagementImproves glucose tolerance; reduces insulin resistance
Cardiovascular HealthLowers cholesterol; improves endothelial function

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characteristics of 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione?

  • Answer : The compound features a cyclohexane-1,3-dione core substituted with a 3-methylbutanoyl group at position 2 and two methyl groups at position 5. Its molecular formula is C₁₃H₂₀O₃ (MW: 224.3 g/mol) . Spectroscopic characterization typically includes IR for carbonyl (C=O) stretching (~1659 cm⁻¹) and sp³ C-H bending (~1370 cm⁻¹), as well as ¹H NMR to confirm methyl and acyl group environments . X-ray crystallography reveals an envelope conformation in cyclohexanedione derivatives, with hydrogen bonding influencing crystal packing .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A common method involves condensation reactions between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and aldehydes/ketones. For example, catalytic systems like Fe₃O₄@chitosan nanoparticles (5% wt. in ethanol, 50°C, 45 min) enable efficient synthesis of analogous allylidene derivatives via Knoevenagel-type reactions . Reaction progress is monitored by TLC, and purification involves flash column chromatography (e.g., EA:Hex = 1:3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in catalytic condensation reactions?

  • Answer : Optimization parameters include:

  • Catalyst loading : Varying from 1–10% wt. to balance reactivity and cost .
  • Temperature : Elevated temperatures (e.g., 50–80°C) accelerate kinetics but may promote side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates .
  • Reaction time : Shorter times (e.g., 30–45 min) reduce decomposition risks .
    Yield improvements (e.g., 62% in a related synthesis ) are validated via HPLC or recrystallization .

Q. What analytical challenges arise in characterizing the crystal structure of derivatives, and how are they addressed?

  • Answer : Challenges include disorder in flexible substituents and weak intermolecular interactions (e.g., C–H∙∙∙O). These are resolved by:

  • High-resolution X-ray diffraction : Using MoKα radiation (λ = 0.71075 Å) to resolve atomic positions .
  • Hydrogen bonding analysis : Identifying inversion dimers and sheet formations via Hirshfeld surface analysis .
  • Refinement models : Riding models for hydrogen atoms (C–H = 0.93–0.97 Å) ensure accurate thermal parameter estimation .

Q. How do computational methods predict the reactivity and electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on β-diketone derivatives correlate charge distribution with COX-2 inhibitory activity . Solvent effects (e.g., ethanol polarity) are modeled using PCM (Polarizable Continuum Model) to simulate reaction environments .

Q. What role do cyclohexane-1,3-dione derivatives play in transition-metal complex formation?

  • Answer : The diketone moiety acts as a bidentate ligand, coordinating metals via enolizable carbonyl groups. Applications include catalysis (e.g., Rh or Ru complexes for asymmetric hydrogenation) and analytical chemistry (e.g., Cu²⁺ detection via ion-pair formation with surface-active agents) .

Methodological Considerations

  • Contradiction Analysis : Conflicting spectral data (e.g., IR vs. NMR shifts) may arise from polymorphism or solvent effects. Cross-validate using multiple techniques (e.g., XRD for crystallinity, MS for molecular ion confirmation) .
  • Biological Relevance : Derivatives exhibit bioactivity (e.g., COX-2 inhibition , antibacterial properties ), requiring SAR (Structure-Activity Relationship) studies to optimize substituents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione
Reactant of Route 2
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5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

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